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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the psychoactive compound known

as "Beatrice," chemically identified as 4-methyl-2,5-dimethoxy-N-methylamphetamine or N-

methyl-DOM. As a member of the phenethylamine and amphetamine chemical classes,

specifically the DOx family, Beatrice is a substituted homologue of 2,5-dimethoxy-4-

methylamphetamine (DOM). This document details its chemical classification, known

analogues, and pharmacological properties, with a focus on its interaction with serotonin

receptors. Detailed experimental protocols for its synthesis and pharmacological evaluation,

derived from foundational literature, are presented. Furthermore, this guide elucidates the

primary signaling pathway associated with its mechanism of action and summarizes its

receptor affinity data.

Classification and Chemical Properties
Beatrice is classified as a psychoactive drug belonging to the phenethylamine, amphetamine,

and DOx families of compounds.[1] It is a substituted methamphetamine and a homologue of

2,5-dimethoxy-4-methylamphetamine (DOM).[1]

Table 1: Chemical and Physical Properties of Beatrice
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Property Value

IUPAC Name
1-(2,5-dimethoxy-4-methylphenyl)-N-

methylpropan-2-amine

Other Names
4-methyl-2,5-dimethoxy-N-methylamphetamine,

N-methyl-DOM, MDOM, MDO-D

Molecular Formula C₁₃H₂₁NO₂

Molar Mass 223.316 g·mol⁻¹

CAS Number 92206-37-6

Analogues of Beatrice
Several analogues of Beatrice have been synthesized and studied, primarily involving

modifications to the substituent at the 4-position of the phenyl ring or the N-alkylation of the

amine. These analogues are instrumental in understanding the structure-activity relationships

within the DOx class of compounds.

Table 2: Known Analogues of Beatrice

Analogue Chemical Name Notes

N-methyl-DOET
N-methyl-2,5-dimethoxy-4-

ethylamphetamine
The 4-ethyl homologue.

N-methyl-DOI
N-methyl-2,5-dimethoxy-4-

iodoamphetamine

The 4-iodo homologue. It is a

potent 5-HT₂ₐ receptor agonist

with slightly reduced potency

and efficacy compared to DOI.

N-methyl-DOB
N-methyl-2,5-dimethoxy-4-

bromoamphetamine
The 4-bromo homologue.

IDNNA
N,N-dimethyl-2,5-dimethoxy-4-

iodoamphetamine

The N,N-dimethylated

analogue of DOI.
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Pharmacology
Pharmacodynamics
The primary mechanism of action of Beatrice and its analogues is through their interaction with

serotonin receptors. Beatrice displays affinity for both 5-HT₁ and 5-HT₂ receptors, with a

notable preference for the 5-HT₂ subtype.

Table 3: Receptor Affinity of Beatrice

Receptor Kᵢ (nM)

5-HT₂ 415

5-HT₁ 3,870

The affinity of Beatrice for the 5-HT₂ receptor is approximately four times lower than that of its

parent compound, DOM.[1] In rodent drug discrimination studies, Beatrice has been shown to

substitute for DOM, although with a lower potency.[1]

Pharmacokinetics
Detailed pharmacokinetic studies on Beatrice are limited. The duration of its psychoactive

effects is reported to be between 6 to 10 hours, with a minimum effective oral dose of 30 mg.[1]

Experimental Protocols
The following protocols are based on generalized methods for the synthesis and evaluation of

phenethylamines and related compounds, as specific detailed protocols for Beatrice are not

readily available in peer-reviewed literature. The synthesis described in Alexander Shulgin's

"PiHKAL" provides a foundational, albeit descriptive, methodology.

Synthesis of Beatrice (N-methyl-DOM)
The synthesis of Beatrice can be approached through the N-methylation of its parent

compound, 2,5-dimethoxy-4-methylamphetamine (DOM). A common method for the N-

methylation of primary amines like DOM is reductive amination.

Materials:
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2,5-dimethoxy-4-methylamphetamine (DOM)

Formaldehyde (37% solution in water)

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic

hydrogenation)

Anhydrous solvent (e.g., methanol, ethanol)

Hydrochloric acid (for salt formation)

Diethyl ether

Standard laboratory glassware and equipment for chemical synthesis

Procedure:

Dissolve 2,5-dimethoxy-4-methylamphetamine (DOM) in a suitable anhydrous solvent such

as methanol.

Add an equimolar amount of aqueous formaldehyde solution to the reaction mixture.

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the

formation of the intermediate Schiff base.

Cool the reaction mixture in an ice bath.

Slowly add a reducing agent, such as sodium borohydride, in small portions.

After the addition is complete, allow the reaction to stir at room temperature overnight.

Quench the reaction by the careful addition of water.

Remove the solvent under reduced pressure.

Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or

dichloromethane).
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Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and

filter.

Evaporate the solvent to yield the free base of Beatrice as an oil.

For purification and stabilization, dissolve the oil in a minimal amount of a suitable solvent

(e.g., diethyl ether) and precipitate the hydrochloride salt by the dropwise addition of a

solution of hydrochloric acid in the same solvent.

Collect the resulting crystalline solid by filtration, wash with cold diethyl ether, and dry under

vacuum.

Radioligand Binding Assay for Serotonin Receptor
Affinity
This protocol outlines a general procedure for determining the binding affinity of Beatrice for 5-

HT₁ and 5-HT₂ receptors using a competitive radioligand binding assay.

Materials:

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₁ or 5-HT₂)

Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin

for 5-HT₂ₐ)

Beatrice (test compound)

Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT₁, 10 µM spiperone for 5-HT₂)

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

96-well plates

Glass fiber filters

Scintillation counter and scintillation cocktail

Procedure:
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Prepare serial dilutions of Beatrice in the assay buffer.

In a 96-well plate, add the following to designated wells:

Total Binding: Assay buffer.

Non-specific Binding: Non-specific binding competitor.

Test Compound: Dilutions of Beatrice.

Add the radioligand solution at a concentration close to its Kₔ value to all wells.

Add the cell membrane preparation to all wells to initiate the binding reaction.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60

minutes).

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by

several washes with ice-cold assay buffer to separate bound from free radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC₅₀ value for Beatrice by analyzing the concentration-response curve using

non-linear regression.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is

the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathway and Experimental Workflow
The primary psychoactive effects of Beatrice are mediated through its agonist activity at the

serotonin 2A (5-HT₂ₐ) receptor, a G-protein coupled receptor (GPCR). The canonical signaling

pathway for the 5-HT₂ₐ receptor involves the Gq/11 protein and the subsequent activation of

phospholipase C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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